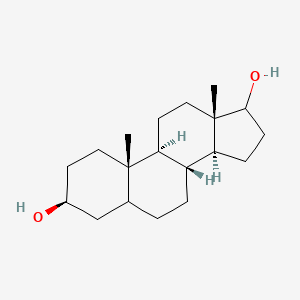

5|A-Androsten-3|A,17|A-Diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

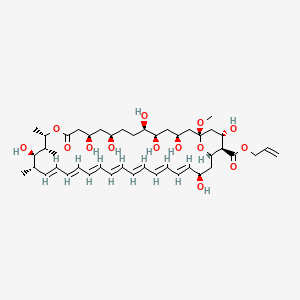

5-Androsten-3α,17α-Diol: is a naturally occurring androstane steroid. It is an endogenous weak androgen and estrogen steroid hormone and an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) . This compound is closely related to androstenedione (androst-4-ene-3,17-dione) and plays a significant role in the human body’s hormonal balance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Androsten-3α,17α-Diol typically involves the reduction of androstenedione or dehydroepiandrosterone (DHEA) using specific reagents and conditions. One common method is the reduction of DHEA using sodium borohydride (NaBH4) in methanol, which yields 5-Androsten-3α,17α-Diol .

Industrial Production Methods: Industrial production of 5-Androsten-3α,17α-Diol often involves biotechnological methods. For example, the use of microorganisms such as Treponema denticola, which can convert the 3-oxo-4-ene structure into 5α-reductase products, has been explored . This method is advantageous due to its cost-effectiveness and the use of renewable resources.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Androsten-3α,17α-Diol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.

Reduction: Further reduction can yield more saturated derivatives.

Substitution: Functional groups on the steroid backbone can be substituted with other groups to create derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 5-Androsten-3α,17α-Diol, which can have different biological activities and applications .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-Androsten-3α,17α-Diol is used as a precursor for the synthesis of other steroid hormones and derivatives. It serves as a valuable intermediate in the production of testosterone and other androgens .

Biology: Biologically, this compound is studied for its role in the endocrine system. It has been found to stimulate the immune system and possesses potent estrogenic activity .

Medicine: In medicine, 5-Androsten-3α,17α-Diol is explored for its potential therapeutic applications, including hormone replacement therapy and immune system modulation .

Industry: Industrially, this compound is used in the production of various pharmaceuticals and as a starting material for the synthesis of other bioactive steroids .

Wirkmechanismus

5-Androsten-3α,17α-Diol exerts its effects by binding to androgen and estrogen receptors in the body. It has approximately 6% and 17% of the affinity of estradiol at the ERα and ERβ, respectively . This binding activates specific gene transcription pathways, leading to various physiological effects such as immune system stimulation and hormonal balance regulation .

Vergleich Mit ähnlichen Verbindungen

- Androstenedione (androst-4-ene-3,17-dione)

- Dehydroepiandrosterone (DHEA; androst-5-en-3β-ol-17-one)

- Testosterone (androst-4-en-17β-ol-3-one)

- 3β-Androstanediol (5α-androstane-3β,17β-diol)

Uniqueness: 5-Androsten-3α,17α-Diol is unique due to its dual role as both a weak androgen and estrogen. This dual activity allows it to participate in a wide range of physiological processes, including immune system modulation and hormonal balance . Its relatively lower androgenic activity compared to other androgens makes it a valuable compound for specific therapeutic applications .

Eigenschaften

Molekularformel |

C19H32O2 |

|---|---|

Molekulargewicht |

292.5 g/mol |

IUPAC-Name |

(3S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12?,13-,14-,15-,16-,17?,18-,19-/m0/s1 |

InChI-Schlüssel |

CBMYJHIOYJEBSB-PYAKMIQMSA-N |

Isomerische SMILES |

C[C@]12CC[C@@H](CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4O)C)O |

Kanonische SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)

![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)